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Compound of Interest

Compound Name: Bis(trimethylsilyl) adipate

Cat. No.: B096323

An In-depth Technical Guide to the Mass Spectrum Fragmentation of Bis(trimethylsilyl)
adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass
spectrum of Bis(trimethylsilyl) adipate. As the trimethylsilyl (TMS) derivative of adipic acid,
this compound is frequently encountered in metabolomics and other analytical fields requiring
the analysis of dicarboxylic acids by gas chromatography-mass spectrometry (GC-MS).
Understanding its fragmentation pattern is crucial for accurate identification and structural
elucidation.

Adipic acid is a non-volatile dicarboxylic acid, necessitating derivatization to increase its
volatility and thermal stability for GC-MS analysis. Trimethylsilylation is a common and effective
technique that replaces the active protons of the carboxyl groups with TMS groups.[1][2]

Mass Spectral Data

The electron ionization mass spectrum of Bis(trimethylsilyl) adipate is characterized by
several key fragment ions. The molecular ion (m/z 290) may be observed, but it is often of low
abundance. The fragmentation is dominated by the loss of a methyl group and cleavages
related to the trimethylsilyl esters.[3] The quantitative data for the most prominent ions are
summarized below.
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Proposed Fragment

miz Relative Intensity (%) .
Identity
290 Low / Not Observed [M]*" (Molecular lon)
275 33.90 [M - CHs]*
141 44.30 Major Fragment lon
75 68.50 [HO=Si(CHs)2]*
73 99.99 [Si(CH3)s3]* (Base Peak)

Data sourced from PubChem
CID 87457 and MassBank of
North America (MoNA).[4]

Experimental Protocols

A generalized protocol for the preparation and analysis of Bis(trimethylsilyl) adipate is
detailed below. This protocol is based on established methods for the silylation of carboxylic
acids for GC-MS analysis.[1][2]

Derivatization of Adipic Acid

e Reagents and Materials:

[¢]

Adipic acid standard

o

Pyridine (anhydrous)

o

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

[¢]

Ethyl acetate or other suitable solvent (anhydrous)

[¢]

Heating block or oven

o

2 mL autosampler vials with inserts and PTFE-lined caps

e Procedure:
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o Accurately weigh approximately 0.5-1.0 mg of adipic acid into a clean, dry autosampler
vial.

o Add 100 pL of anhydrous pyridine to dissolve the sample. Gentle vortexing may be
applied.

o Add 100 pL of BSTFA + 1% TMCS to the vial.
o Securely cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

o After cooling to room temperature, the sample is ready for GC-MS injection. If necessary,
the sample can be diluted with an anhydrous solvent like ethyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

¢ Instrumentation:

o A gas chromatograph coupled to a mass spectrometer with an electron ionization source
(e.g., Agilent 7890B GC with 5977A MSD).

e GC Conditions:

o Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d.
x 0.25 pm film thickness), is typically used.

o Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

o Injection: 1 pL of the derivatized sample is injected in splitless or split mode (e.g., 20:1 split
ratio).

o Inlet Temperature: 280°C.
o Oven Temperature Program:
= Initial temperature: 80°C, hold for 2 minutes.

= Ramp: Increase temperature at a rate of 10°C/min to 300°C.
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» Hold: Hold at 300°C for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.[1]
o Source Temperature: 230°C.
o Quadrupole Temperature: 150°C.

o Scan Range: m/z 40-550.

Fragmentation Pathway Analysis

The fragmentation of Bis(trimethylsilyl) adipate under electron ionization follows pathways
characteristic of TMS-derivatized dicarboxylic acids.[5] The process begins with the formation
of the molecular ion ([M]*"), which then undergoes a series of fragmentation reactions to
produce the observed ions.

e [M - CHs]* (m/z 275): A primary and highly characteristic fragmentation for TMS derivatives
is the loss of a methyl radical (*CHs) from one of the silicon atoms, resulting in a stable ion at
m/z 275.[3]

e [Si(CHs)s3]* (m/z 73): This ion, the trimethylsilyl cation, is formed by the cleavage of a Si-O
bond. It is typically the base peak in the mass spectra of TMS compounds due to its high
stability.[6]

e [HO=SIi(CHs)2]* (m/z 75): This common rearrangement ion is formed via intramolecular
hydrogen transfer, often from the carbon chain, to the silyl group, followed by cleavage.[1]

e Other Fragment lons (e.g., m/z 141): The ion at m/z 141 is another major fragment. The
fragmentation of w-dicarboxylic acid TMS derivatives can involve complex interactions
between the two ester groups, including trimethylsilyl transfer, which can lead to various
fragment ions.[5] The formation of m/z 141 likely results from a combination of cleavage of

the carbon chain and rearrangements.

The proposed fragmentation pathways are visualized in the diagram below.
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Caption: Proposed fragmentation pathway of Bis(trimethylsilyl) adipate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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